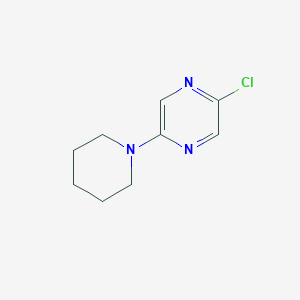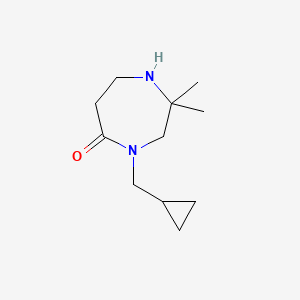
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
The compound “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered heterocyclic ring with nitrogen, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular formula of a similar compound, “(4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone”, is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .Chemical Reactions Analysis
Pyrrolidine derivatives, such as 4-(Dimethylamino)pyridine, have been found to be highly versatile nucleophilic catalysts for various reactions including acylation reactions, esterifications, and various organic transformations .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidinderivate, einschließlich "(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol", werden in der Arzneimittelforschung häufig eingesetzt . Der Pyrrolidinring ist ein gesättigtes Gerüst, das aufgrund der sp3-Hybridisierung eine effiziente Erforschung des Pharmakophorraums ermöglicht . Er trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings .
Behandlung menschlicher Krankheiten
Es wurde berichtet, dass Verbindungen, die durch den Pyrrolidinring und seine Derivate gekennzeichnet sind, bei der Behandlung verschiedener menschlicher Krankheiten wirksam sind . Zum Beispiel haben einige Pyrrolidinderivate hemmende Wirkungen auf COX-2 gezeigt, ein Schlüsselenzym, das an Entzündungen und Schmerzen beteiligt ist .
Funktionalisierung vorgebildeter Pyrrolidinringe
“this compound” kann als Ausgangsmaterial für die Funktionalisierung vorgebildeter Pyrrolidinringe verwendet werden . Dieser Prozess kann zur Synthese einer breiten Palette von Verbindungen mit unterschiedlichen biologischen Profilen führen .
Synthese von bioaktiven Verbindungen
Es wurde gezeigt, dass das 4-Dimethylaminophenyl-Fragment in "this compound" vielseitig für die Arzneimittelforschung ist . Es kann die Bioaktivität von Verbindungen bereitstellen oder erhöhen .
Materialwissenschaft
Pyrrolidinderivate werden auch in der Materialwissenschaft eingesetzt . Sie können als Bausteine bei der Synthese komplexer Materialien verwendet werden .
Chromatographie
Im Bereich der Chromatographie können Pyrrolidinderivate als chirale stationäre Phasen verwendet werden . Sie können bei der Trennung von Enantiomeren in der chiralen Chromatographie helfen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been shown to influence various biological activities, including antibacterial activity .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of a compound can be modified to obtain the best results for drug candidates .
Biochemische Analyse
Biochemical Properties
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.
Eigenschaften
IUPAC Name |
[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOBNPVVOGNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


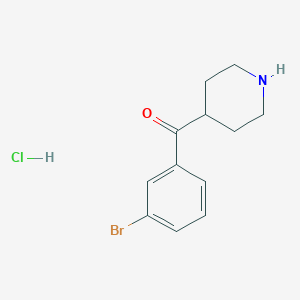
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

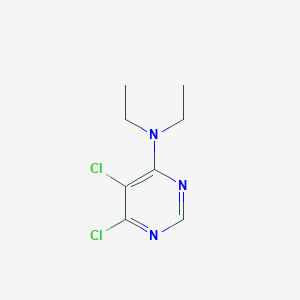
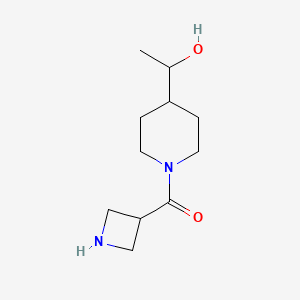
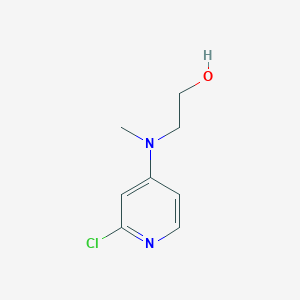
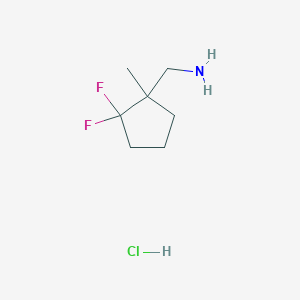
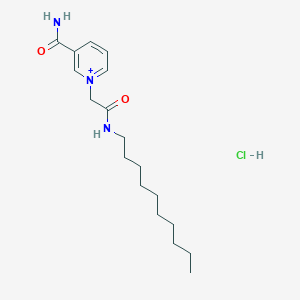


![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
